JNJ 303

Description

Propriétés

IUPAC Name |

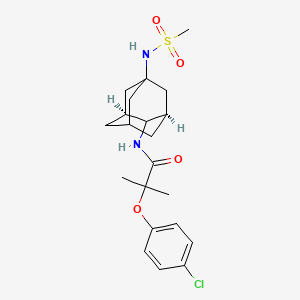

2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)/t13?,14-,15+,18?,21? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGIRCJRKSAODN-DJASPMHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468834 | |

| Record name | JNJ 303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878489-28-2 | |

| Record name | JNJ 303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JNJ-40346527

Introduction: Initial investigation into "JNJ 303" suggests the compound of interest is JNJ-40346527. It is critical to note that JNJ-40346527 is not a potassium channel blocker. Extensive preclinical and clinical research has characterized it as a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2][3][4] This guide will provide a detailed overview of its established mechanism of action as a CSF-1R inhibitor, its effects on downstream signaling pathways, and its biological impact on key cell types such as microglia and macrophages.

Core Mechanism of Action: CSF-1R Kinase Inhibition

The primary mechanism of action of JNJ-40346527 (also referred to as JNJ-527 or PRV-6527) is the competitive inhibition of the tyrosine kinase domain of the CSF-1 receptor.[4][5] CSF-1R is a cell surface receptor crucial for the survival, proliferation, and differentiation of myeloid-lineage cells, including microglia in the central nervous system and macrophages throughout the body.[2][6]

Upon binding of its ligand, CSF-1, the receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways. JNJ-40346527 exerts its effect by binding to the ATP-binding pocket of the CSF-1R kinase domain, preventing this autophosphorylation and thereby blocking all subsequent downstream signaling.[1][6] This leads to a dose-dependent decrease in CSF-1R activation.[6]

Quantitative Data: Potency and Selectivity

JNJ-40346527 is a highly potent inhibitor of CSF-1R. In vitro studies have demonstrated its ability to inhibit CSF-1R phosphorylation and downstream signaling at nanomolar concentrations. Its selectivity is a key feature, showing significantly less activity against other related tyrosine kinases.

| Target Kinase | IC₅₀ (nM) | Notes |

| CSF-1R | 3.2 [2] | Primary target. |

| CSF-1R | 18.6 - 22.5 [6][7][8] | Determined in N13 murine microglia cells.[6][7][8] |

| KIT | 20[2] | A related tyrosine kinase, demonstrating ~6-fold selectivity for CSF-1R.[2] |

| FLT3 | 190[2] | A related tyrosine kinase, demonstrating ~59-fold selectivity for CSF-1R.[2] |

| Target | EC₅₀ | In vivo Efficacy |

| Microglial Proliferation | 196 ng/mL (plasma)[6][7] | Based on a sigmoid Emax pharmacokinetic/pharmacodynamic model in ME7 prion mice.[6][7] |

| Microglial Proliferation | 69 ng/g (brain)[6][7] | Based on a sigmoid Emax pharmacokinetic/pharmacodynamic model in ME7 prion mice.[6][7] |

Experimental Protocols

The mechanism of JNJ-40346527 has been elucidated through a series of key in vitro and in vivo experiments.

Objective: To determine the dose-dependent inhibitory effect of JNJ-40346527 on CSF-1-induced receptor phosphorylation in microglial cells.[6]

-

Cell Culture: N13 murine microglia cells are cultured in appropriate media.

-

Pre-treatment: Cells are pre-incubated with increasing concentrations of JNJ-40346527 (e.g., 0.1 nM to 1000 nM) or vehicle control for a specified period.[6]

-

Stimulation: Cells are stimulated with recombinant CSF-1 (e.g., 100 ng/mL) to induce tyrosine phosphorylation of CSF-1R.[6]

-

Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated CSF-1R (p-CSF1R) and phosphorylated ERK1/2 (p-ERK1/2), a downstream signaling molecule.[6] Antibodies for total CSF-1R and total ERK are used as loading controls.

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using a chemiluminescent substrate.

-

Quantification: Band intensities are quantified to determine the reduction in p-CSF1R and p-ERK1/2 levels relative to the stimulated control.[1]

Objective: To assess the efficacy of JNJ-40346527 in inhibiting microglial proliferation in a mouse model of neurodegeneration.[1]

-

Animal Model: P301S mouse tauopathy model or ME7 prion model is used, which exhibits significant neuroinflammation and microglial activation.[1]

-

Dosing: Mice are administered JNJ-40346527 daily by oral gavage at various doses (e.g., 3, 10, 30, 100 mg/kg) or vehicle control for a defined period (e.g., 8 weeks).[1]

-

Proliferation Labeling: A proliferation marker, such as BrdU (Bromodeoxyuridine), is administered to the animals before the end of the study to label dividing cells.

-

Tissue Collection: Animals are euthanized, and brain tissue is collected, fixed, and processed for immunohistochemistry.

-

Immunohistochemistry: Brain sections (e.g., hippocampus, spinal cord) are stained with antibodies against Iba1 (a microglial marker) and BrdU.[6]

-

Microscopy and Analysis: The number of Iba1+ and BrdU+ double-positive cells is quantified using microscopy to determine the rate of microglial proliferation.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Plasma and brain concentrations of JNJ-40346527 are measured and correlated with the inhibition of microglial proliferation to determine the in vivo EC₅₀.[6][7]

Biological and Therapeutic Effects

By inhibiting the CSF-1R pathway, JNJ-40346527 produces significant biological effects with therapeutic potential in various diseases.

-

Neuroinflammation and Neurodegeneration: In preclinical models of Alzheimer's disease and other tauopathies, JNJ-40346527 effectively blocks the proliferation of microglia.[1][6] This modulation of the microglial phenotype leads to an attenuation of tau-induced neurodegeneration and results in functional improvement.[1] This strongly supports CSF-1R inhibition as a potential treatment for Alzheimer's disease.[1][2]

-

Inflammatory Bowel Disease: In a murine T-cell transfer model of colitis, JNJ-40346527 reduced the recruitment of inflammatory F4/80+ macrophages and CD3+ T cells to the intestinal mucosa.[4][5] This was associated with attenuated clinical disease scores, including a reduction in colon weight/length ratio and histological damage, providing a rationale for its testing in Crohn's disease.[5][9]

-

Oncology: The CSF-1R pathway is implicated in the function of tumor-associated macrophages (TAMs), which can promote tumor growth. In preclinical studies, JNJ-40346527 reduced the viability of Hodgkin lymphoma (HL) cell lines.[10] A Phase I/II study in patients with relapsed or refractory classical Hodgkin lymphoma confirmed target engagement, with over 80% inhibition of CSF-1R phosphorylation observed after dosing.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. | BioWorld [bioworld.com]

- 4. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis | PLOS One [journals.plos.org]

- 5. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. An Open-Label, Multicenter, Phase I/II Study of JNJ-40346527, a CSF-1R Inhibitor, in Patients with Relapsed or Refractory Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Potency and Selectivity of JNJ 303: A Technical Guide to a Potent IKs Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of JNJ 303, a potent and highly selective blocker of the slowly activating delayed rectifier potassium current (IKs). The document provides a comprehensive overview of its quantitative potency and selectivity, detailed experimental methodologies for its characterization, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Assessment of this compound Potency and Selectivity

This compound has been identified as a powerful inhibitor of the IKs channel, which is encoded by the KCNQ1 and KCNE1 genes. Its primary activity is the blockade of this channel, with significantly less effect on other cardiac ion channels. This selectivity is crucial for its utility as a research tool and for understanding its potential electrophysiological effects.

The potency and selectivity of this compound have been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Ion Channel | Current | IC50 |

| KCNQ1/KCNE1 | IKs | 64 nM[1][2] |

| Nav1.5 | INa | 3.3 µM[1][2] |

| Cav1.2 | ICa | >10 µM[1][2] |

| Kv4.3 | Ito | 11.1 µM[1][2] |

| Kir2.1 | IKr | 12.6 µM[1][2] |

Table 1: Potency and Selectivity of this compound against various cardiac ion channels. Data indicates high selectivity for the IKs channel.

Experimental Protocols

The characterization of this compound's effects on ion channels relies on precise electrophysiological techniques. The following sections detail the typical methodologies employed in these crucial experiments.

Cell Preparation and Expression of Ion Channels

For in-vitro assessment, a stable cell line that does not endogenously express the ion channel of interest, such as Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells, is commonly used. These cells are transfected with plasmids containing the cDNA for the alpha (e.g., KCNQ1) and beta (e.g., KCNE1) subunits of the desired ion channel. This allows for the isolated study of the specific channel's response to a compound.

Electrophysiological Recordings

The primary technique for measuring ion channel activity is the patch-clamp technique , specifically in the whole-cell configuration. This method allows for the control of the cell's membrane potential while recording the ionic currents flowing through the channels.

Typical Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocols:

To elicit and measure IKs currents, specific voltage protocols are applied. A typical protocol to study the effect of this compound would involve:

-

A holding potential of -80 mV.

-

Depolarizing steps to a range of potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration sufficient to allow for channel activation (typically 2-5 seconds for IKs).

-

A repolarizing step to a negative potential (e.g., -40 mV) to record the tail current, which is a measure of the number of channels that were open at the end of the depolarizing pulse.

The effect of this compound is assessed by comparing the current amplitudes before and after the application of the compound to the bath solution.

Visualizing Key Pathways and Processes

To better understand the context of this compound's action and the methods used to study it, the following diagrams, generated using the DOT language, illustrate the IKs signaling pathway and a typical experimental workflow.

IKs Channel Signaling Pathway

The IKs channel is a critical component of cardiac action potential repolarization.[3] Its activity is modulated by the sympathetic nervous system through the β-adrenergic receptor signaling cascade.[4] This pathway involves the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), which phosphorylates the KCNQ1 subunit of the channel, leading to an increase in current.[4][5] This entire complex is organized by A-Kinase Anchoring Proteins (AKAPs), such as AKAP9 (Yotiao), which bring the kinase (PKA) and a phosphatase (PP1) into close proximity with the channel.[4] The membrane lipid PIP2 is also essential for the proper gating of the IKs channel.[6][7] this compound exerts its effect by directly blocking the pore of the KCNQ1/KCNE1 channel complex.

Workflow for Ion Channel Selectivity Screening

The process of determining the selectivity and potency of a compound like this compound follows a structured experimental workflow. This begins with the preparation of a suitable cellular model, followed by electrophysiological recordings using a defined voltage protocol. The effect of the compound is measured and quantified, and washout steps are included to assess the reversibility of the compound's action. The culmination of this process is the analysis of the collected data to determine key parameters such as the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the study of the IKs potassium channel due to its high potency and selectivity. The detailed experimental protocols and an understanding of the IKs signaling pathway are essential for accurately interpreting the effects of this compound and for its application in cardiovascular research. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of cardiac electrophysiology.

References

- 1. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes [frontiersin.org]

- 3. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac IKs (KCNQ1/KCNE1) Channels | Encyclopedia MDPI [encyclopedia.pub]

- 5. A-Kinase Anchoring Protein 9 and IKs Channel Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the IKs Channel PKA Phosphorylation Axis to Restore Its Function in High-Risk LQT1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting ion channels with ultra-large library screening for hit discovery - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Secrets of Kv7.1/KCNE1 Inhibition by JNJ-39439303: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular determinants governing the inhibition of the Kv7.1/KCNE1 potassium channel complex by JNJ-39439303 (JNJ303). The Kv7.1/KCNE1 channel, responsible for the slow delayed rectifier potassium current (IKs) in the heart, is a critical regulator of cardiac repolarization. Understanding the precise mechanism of its inhibition by compounds like JNJ303 is paramount for the development of novel antiarrhythmic therapies and for assessing potential cardiotoxicity of new chemical entities. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the proposed mechanism of action for JNJ303, a potent and specific inhibitor of this vital ion channel complex.

Quantitative Data: Inhibitory Potency of JNJ-39439303

The inhibitory effect of JNJ303 on the Kv7.1/KCNE1 channel has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) serves as a key metric for its potency. Notably, the potency of JNJ303 exhibits significant species-dependent differences, highlighting the importance of using appropriate models in preclinical studies.

| Channel Complex | Species | IC50 Value | Reference |

| Kv7.1/KCNE1 | Human | 78 nM | [1] |

| Kv7.1/KCNE1 | Zebrafish | >100 µM | [2] |

Key Experimental Protocols

The elucidation of the molecular determinants of JNJ303's inhibitory action relies on a combination of electrophysiology, molecular biology, and computational modeling. Below are detailed methodologies for the key experiments involved in such investigations.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This technique is instrumental for characterizing the functional effects of JNJ303 on the Kv7.1/KCNE1 channel.

1. Oocyte Preparation:

- Harvest stage V-VI oocytes from adult female Xenopus laevis frogs.

- Treat oocytes with collagenase to defolliculate.

- Inject cRNA encoding human Kv7.1 and KCNE1 subunits into the oocyte cytoplasm. A typical injection volume is 50 nL containing a 1:1 molar ratio of Kv7.1 and KCNE1 cRNA.

- Incubate the oocytes for 2-5 days at 18°C in ND96 solution to allow for channel expression.

2. Electrophysiological Recording:

- Place a single oocyte in a recording chamber continuously perfused with external solution.

- Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

- Maintain a holding potential of -80 mV.

- Apply depolarizing voltage steps to elicit Kv7.1/KCNE1 currents. A typical pulse protocol would be steps from -80 mV to +60 mV in 10 mV increments for 2-5 seconds.

- Record baseline currents before and after the application of varying concentrations of JNJ303 to the external solution.

3. Data Analysis:

- Measure the peak tail current at a repolarizing step (e.g., -40 mV) to assess the extent of channel opening.

- Plot the concentration-response curve for JNJ303 inhibition and fit the data with a Hill equation to determine the IC50 value.

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues in the Kv7.1 subunit that are critical for JNJ303 binding and its inhibitory effect.

1. Mutagenesis Protocol:

- Use a commercially available site-directed mutagenesis kit.

- Design primers containing the desired mutation in the Kv7.1 cDNA sequence.

- Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the Kv7.1 gene with the incorporated mutation.

- Digest the parental, non-mutated DNA template using a methylation-sensitive restriction enzyme (e.g., DpnI).

- Transform the mutated plasmid into competent E. coli for amplification.

- Isolate the mutated plasmid DNA and verify the mutation by DNA sequencing.

2. Functional Characterization:

- Use the mutated Kv7.1 cRNA for expression in Xenopus oocytes and subsequent TEVC recording as described above.

- Determine the IC50 of JNJ303 for the mutant channels and compare it to the wild-type channel to assess the impact of the mutation on drug sensitivity.

Molecular Modeling and Docking

Computational approaches are used to predict the binding site of JNJ303 on the Kv7.1/KCNE1 channel complex and to understand the structural basis of its inhibition.

1. Homology Modeling:

- Generate a three-dimensional structural model of the human Kv7.1/KCNE1 channel complex based on available cryo-electron microscopy (cryo-EM) structures of related potassium channels.

- Refine the model using molecular dynamics (MD) simulations to obtain a stable and realistic conformation in a lipid bilayer environment.

2. Ligand Preparation:

- Generate a 3D structure of JNJ303 and optimize its geometry using quantum mechanical calculations.

- Assign appropriate partial charges to the atoms of the JNJ303 molecule.

3. Molecular Docking:

- Perform docking simulations to predict the binding pose of JNJ303 to the Kv7.1/KCNE1 channel model.

- Use a docking program that allows for flexibility of both the ligand and the protein side chains in the binding pocket.

- Analyze the docking results to identify potential binding sites and key interacting residues. The most favorable binding poses are typically selected based on a scoring function that estimates the binding free energy.

Visualizing the Path to Discovery and the Mechanism of Action

Diagrams are essential for conceptualizing the experimental strategies and the molecular interactions involved in JNJ303-mediated inhibition of the Kv7.1/KCNE1 channel.

References

In-depth Technical Guide: The Effects of JNJ-38431062 on Cardiac Action Potential Duration

Disclaimer: Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific preclinical or clinical data for the compound designated as "JNJ-38431062" or the shorthand "JNJ 303" could be located. As a result, the following guide is a generalized framework based on established principles of cardiac electrophysiology and the common methodologies used to assess the effects of novel chemical entities on cardiac action potential duration. This document is intended to serve as a template for the type of in-depth technical guide that would be produced if such data were available.

Introduction to Cardiac Action Potential and Ion Channels

The cardiac action potential is a complex, coordinated series of changes in the electrical potential across the membrane of cardiac muscle cells, which is essential for the rhythmic contraction of the heart. This process is governed by the influx and efflux of various ions through specific ion channels. Key currents involved in the repolarization phase of the action potential, which determines its duration, include the rapid delayed rectifier potassium current (IKr) and the slow delayed rectifier potassium current (IKs).

-

IKr (hERG): The rapid delayed rectifier current, encoded by the hERG gene, plays a crucial role in the termination of the action potential. Inhibition of this channel is a primary concern in drug development due to its association with drug-induced QT prolongation and the potentially fatal arrhythmia, Torsades de Pointes.

-

IKs (KCNQ1/KCNE1): The slow delayed rectifier current contributes to repolarization, particularly at higher heart rates. Modulation of IKs can also impact the action potential duration (APD).

A compound's effect on cardiac action potential is a critical component of its safety profile. A thorough investigation typically involves assessing its potency and selectivity on various cardiac ion channels.

Hypothetical Data Presentation for JNJ-38431062

In the absence of actual data, this section provides illustrative tables that would be used to present quantitative findings on the effects of a compound like JNJ-38431062.

Table 1: Inhibitory Effects of JNJ-38431062 on Key Cardiac Ion Channels

| Ion Channel | IC50 (µM) | Hill Slope | Maximum Inhibition (%) |

| hERG (IKr) | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

| KCNQ1/KCNE1 (IKs) | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

| Nav1.5 (Peak) | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

| Nav1.5 (Late) | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

| Cav1.2 | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

Table 2: Effects of JNJ-38431062 on Action Potential Duration (APD) in Isolated Cardiomyocytes

| Concentration (µM) | APD30 (% Change from Control) | APD50 (% Change from Control) | APD90 (% Change from Control) |

| [Concentration 1] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

| [Concentration 2] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

| [Concentration 3] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

Standard Experimental Protocols

The following are detailed methodologies that would typically be employed to generate the data presented in the tables above.

Manual Patch-Clamp Electrophysiology for Ion Channel Inhibition

Objective: To determine the concentration-dependent inhibitory effect of a compound on specific cardiac ion channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells).

Cell Culture:

-

Cells stably expressing the ion channel of interest (e.g., hERG, KCNQ1/KCNE1) are cultured in appropriate media and conditions.

Electrophysiological Recording:

-

Apparatus: Axopatch 200B amplifier, Digidata 1440A digitizer, and pCLAMP 10 software (Molecular Devices).

-

Pipettes: Borosilicate glass pipettes (2-5 MΩ) filled with an internal solution.

-

External Solution: Tyrode's solution containing (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Voltage-Clamp Protocols: Specific voltage protocols are applied to elicit the target ionic current. For example, for hERG, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV is used to elicit the characteristic tail current.

-

Data Analysis: The peak tail current is measured before and after the application of the test compound at various concentrations. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.

Action Potential Duration Measurement in Isolated Cardiomyocytes

Objective: To assess the effect of a compound on the action potential duration at different repolarization levels (APD30, APD50, APD90) in native cardiac cells.

Cell Isolation:

-

Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).

Electrophysiological Recording:

-

Configuration: Whole-cell current-clamp configuration.

-

Stimulation: Action potentials are elicited by injecting brief suprathreshold current pulses (e.g., 1-2 ms (B15284909) at 1 Hz).

-

Data Acquisition: Membrane potential is recorded, and the time taken to repolarize to 30%, 50%, and 90% of the peak amplitude is measured.

-

Analysis: The percentage change in APD30, APD50, and APD90 from baseline is calculated for each concentration of the test compound.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of a compound's effect on cardiac action potential.

Phases of the Cardiac Action Potential

Manual Patch-Clamp Experimental Workflow

Key Ion Channels in Cardiac Repolarization

Conclusion

A thorough understanding of a compound's effects on cardiac ion channels and the overall action potential duration is paramount for ensuring its cardiovascular safety. The methodologies and data presentation formats outlined in this guide represent the industry standard for such assessments. While specific data for JNJ-38431062 is not publicly available, this framework provides a comprehensive overview of the necessary investigations for any new chemical entity with potential cardiac effects. Further research and data disclosure would be required to complete a specific technical guide on JNJ-38431062.

In-Depth Technical Guide: Investigating the Potential of JNJ-39393406 for Research in Metabolic Disorders

Disclaimer: JNJ-39393406 is an investigational compound that has primarily been evaluated in the context of neuropsychiatric disorders. Its development for these indications has been discontinued.[1] This document outlines a theoretical framework for its potential application in metabolic disorder research, based on the well-documented role of its molecular target, the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). All experimental protocols and potential outcomes are extrapolated from preclinical studies involving other α7nAChR agonists.

Executive Summary

JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7nAChR).[2] While its clinical development has focused on central nervous system disorders, a substantial body of preclinical evidence highlights the critical role of the α7nAChR in regulating glucose homeostasis, lipid metabolism, and inflammation, all of which are key components of metabolic disorders such as obesity, type 2 diabetes, and metabolic syndrome. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on how a selective α7nAChR PAM like JNJ-39393406 could be investigated for therapeutic potential in the metabolic disease space.

Core Compound Profile: JNJ-39393406

| Feature | Description |

| Compound Name | JNJ-39393406 |

| Mechanism of Action | Selective Positive Allosteric Modulator of the α7 nicotinic acetylcholine receptor (nAChR).[2] |

| Pharmacodynamic Effects | Lowers the agonist and nicotine (B1678760) threshold for α7nAChR activation by 10- to 20-fold. Increases the maximum agonist response of the α7nAChR by 17- to 20-fold.[2] |

| Selectivity | Does not act on α4β2 or α3β4 nAChRs or the serotonin (B10506) 5-HT3 receptor.[2] |

| Primary Investigational Areas | Depressive disorders, smoking withdrawal, schizophrenia, Alzheimer's disease (development discontinued).[1][2] |

Rationale for Investigation in Metabolic Disorders

The α7nAChR is expressed in various tissues crucial for metabolic regulation, including pancreatic islets, adipose tissue, liver, and gut enteroendocrine cells. Activation of this receptor has been shown to exert beneficial effects on several metabolic parameters in preclinical models. The therapeutic potential of an α7nAChR modulator in metabolic disorders is predicated on these key functions.

Quantitative Data from Preclinical Studies with α7nAChR Agonists

The following tables summarize quantitative data from preclinical studies using various α7nAChR agonists. These data provide a basis for hypothesizing the potential effects of JNJ-39393406.

Table 1: Effects of α7nAChR Agonists on Glycemic Control in Rodent Models of Diabetes/Obesity

| Compound | Model | Dose | Key Findings |

| TC-7020 | db/db mice | Not specified (oral admin) | - Reduced elevated blood glucose and glycated hemoglobin levels.[3] |

| GTS-21 | db/db mice | 0.5-8.0 mg/kg (IP) | - Dose-dependently lowered blood glucose in an oral glucose tolerance test (OGTT).[4] |

| GTS-21 | db/db mice | 4 mg/kg (IP, BID for 8 weeks) | - Significantly reduced plasma BUN, creatinine, KIM-1, and NGAL, indicating improved kidney function.[5] |

Table 2: Effects of α7nAChR Agonists on Body Weight and Food Intake

| Compound | Model | Dose | Key Findings |

| TC-7020 | db/db mice | Not specified (oral admin) | - Reduced weight gain and food intake.[3] |

| GTS-21 | db/db mice | 0.5-8.0 mg/kg (IP) | - No significant change in body weight or food intake.[4] |

| GTS-21 | Male Sprague Dawley rats | Not specified | - No significant effects on chow or high-fat diet intake.[6] |

Table 3: Effects of α7nAChR Agonists on Lipid Metabolism and Inflammation

| Compound | Model | Dose | Key Findings |

| TC-7020 | db/db mice | Not specified (oral admin) | - Lowered elevated plasma levels of triglycerides and TNF-α.[3] |

| GTS-21 | Human volunteers | 150 mg (oral, TID) | - Higher plasma concentrations correlated with lower levels of LPS-induced TNF-α, IL-6, and IL-1RA.[7] |

Table 4: Effects of α7nAChR Agonists on Incretin and Other Hormones

| Compound | Model | Dose | Key Findings |

| GTS-21 | db/db mice | 0.5-8.0 mg/kg (IP) | - Increased plasma levels of GLP-1, PYY, GIP, glucagon, and insulin (B600854).[4] |

| GTS-21 | GLUTag and STC-1 cell lines | 75µM | - Stimulated GLP-1 secretion, which was attenuated by an α7nAChR antagonist.[8] |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of an α7nAChR PAM like JNJ-39393406 in metabolic disorders.

In Vitro Assays

5.1.1 GLP-1 Secretion from Enteroendocrine L-Cells

-

Cell Line: Mouse GLUTag or human NCI-H716 cell lines.

-

Protocol:

-

Culture cells to 80% confluency in appropriate media.

-

For glucotoxicity studies, expose cells to high glucose (e.g., 25-30 mM) for 72 hours.

-

Wash cells and incubate in Krebs-Ringer buffer for 2 hours.

-

Treat cells with varying concentrations of JNJ-39393406 in the presence of a sub-threshold concentration of an α7nAChR agonist (e.g., acetylcholine).

-

Collect the supernatant and measure GLP-1 concentration using a commercially available ELISA kit.

-

-

Expected Outcome: A dose-dependent increase in GLP-1 secretion, potentiated by JNJ-39393406.

5.1.2 Glucose Uptake in Adipocytes or Myotubes

-

Cell Line: 3T3-L1 adipocytes or C2C12 myotubes.

-

Protocol:

-

Differentiate cells into adipocytes or myotubes.

-

Serum-starve cells for 3-4 hours.

-

Pre-incubate cells with JNJ-39393406 and a sub-threshold concentration of an α7nAChR agonist for 30 minutes.

-

Add a fluorescent glucose analog (e.g., 2-NBDG) and insulin (positive control) for 30-60 minutes.

-

Wash cells and measure fluorescence using a plate reader.

-

-

Expected Outcome: Enhanced glucose uptake in the presence of JNJ-39393406, indicating improved insulin sensitivity.

Animal Models

5.2.1 Diet-Induced Obesity (DIO) Mouse Model

-

Animal Strain: C57BL/6J mice.

-

Diet: High-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and glucose intolerance.

-

Treatment: Administer JNJ-39393406 orally or via intraperitoneal injection daily for 4-8 weeks.

-

Assessments:

-

Weekly body weight and food intake.

-

Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) at baseline and end of treatment.

-

Fasting blood glucose, insulin, triglycerides, and cholesterol levels.

-

At sacrifice, collect adipose tissue, liver, and muscle for gene expression analysis (e.g., inflammatory markers, metabolic genes) and histology.

-

5.2.2 Genetic Model of Type 2 Diabetes (db/db mice)

-

Animal Strain: Leptin receptor-deficient db/db mice.

-

Characteristics: These mice spontaneously develop obesity, hyperglycemia, and insulin resistance.

-

Treatment: Administer JNJ-39393406 orally or via IP injection from 8-10 weeks of age for a duration of 4-8 weeks.

-

Assessments: Similar to the DIO model, with a focus on glycemic control (blood glucose, HbA1c) and markers of diabetic complications (e.g., kidney function markers like BUN and creatinine).

Signaling Pathways and Visualizations

Cholinergic Anti-Inflammatory Pathway in Adipose Tissue

Activation of α7nAChR on macrophages within adipose tissue can suppress the production of pro-inflammatory cytokines like TNF-α. This is mediated through the JAK2-STAT3 signaling pathway, which can lead to improved insulin sensitivity.

Caption: Cholinergic anti-inflammatory signaling via α7nAChR in macrophages.

α7nAChR-Mediated GLP-1 Secretion from L-Cells

Activation of α7nAChR on enteroendocrine L-cells in the gut stimulates calcium influx, leading to the exocytosis of GLP-1-containing granules.

Caption: α7nAChR-mediated stimulation of GLP-1 secretion from intestinal L-cells.

Conclusion

While JNJ-39393406 has not been directly investigated for metabolic disorders, its mechanism as a selective α7nAChR positive allosteric modulator presents a compelling rationale for its exploration in this therapeutic area. The extensive preclinical evidence for the role of α7nAChR in regulating key metabolic pathways suggests that a compound like JNJ-39393406 could offer a novel approach to treating metabolic syndrome, type 2 diabetes, and obesity. The experimental framework provided in this guide offers a roadmap for elucidating this potential. Further research is warranted to translate these preclinical findings and explore the therapeutic utility of α7nAChR modulation in metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. JNJ-39393406 - Wikipedia [en.wikipedia.org]

- 3. An alpha7 nicotinic acetylcholine receptor-selective agonist reduces weight gain and metabolic changes in a mouse model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The alpha-7 nicotinic acetylcholine receptor agonist GTS-21 does not affect food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the α7 nicotinic acetylcholine receptor agonist GTS-21 on the innate immune response in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α7 Nicotinic Acetylcholine Receptor Regulates the Function and Viability of L Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Regulation of Glucose Metabolism by Johnson & Johnson Compounds

Disclaimer: Publicly available information on a compound with the specific identifier "JNJ-3989303" in the context of glucose metabolism is not available. This technical guide will provide an in-depth overview of a key Johnson & Johnson (Janssen Pharmaceuticals) compound, Canagliflozin (B192856) , which plays a significant role in regulating glucose metabolism. Additionally, a brief overview of another investigational compound, JNJ-38431055 , is included to provide a broader perspective on the company's research in this therapeutic area.

Canagliflozin: A Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitor

Introduction

Canagliflozin (marketed as Invokana) is an orally administered medication developed by Janssen Pharmaceuticals, a Johnson & Johnson company, for the treatment of type 2 diabetes mellitus.[1] It belongs to the class of drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors.[2][3] Canagliflozin improves glycemic control by increasing urinary glucose excretion, and it has also demonstrated significant cardiovascular and renal protective benefits in clinical trials.[4][5][6]

Mechanism of Action and Signaling Pathway

Canagliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2, a protein responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[3][7] By inhibiting SGLT2 in the proximal renal tubules, canagliflozin reduces the reabsorption of glucose from the filtrate back into the bloodstream.[2][8] This leads to a lowering of the renal threshold for glucose and a subsequent increase in urinary glucose excretion, thereby reducing plasma glucose concentrations in an insulin-independent manner.[3][8]

Beyond its primary effect on SGLT2, canagliflozin also has a mild inhibitory effect on SGLT1, which is found in the intestines and to a lesser extent in the kidneys.[8] This dual inhibition may contribute to its overall glucose-lowering effects.[8] Some studies also suggest that canagliflozin can activate AMP-activated protein kinase (AMPK) by inhibiting mitochondrial function, which may contribute to some of its metabolic benefits.[9]

Quantitative Data

The clinical development program for canagliflozin has generated extensive quantitative data on its efficacy and safety. The following tables summarize key findings from various clinical trials.

Table 1: Pharmacokinetic Properties of Canagliflozin

| Parameter | Value | Reference |

| Oral Bioavailability | ~65% | [10] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [10] |

| Plasma Protein Binding | 99% (mainly to albumin) | [11] |

| Terminal Half-life (100 mg dose) | 10.6 hours | [10] |

| Terminal Half-life (300 mg dose) | 13.1 hours | [10] |

| Metabolism | O-glucuronidation via UGT1A9 and UGT2B4 | [11] |

| Excretion | ~33% in urine, ~60% in feces | [10] |

Table 2: Efficacy of Canagliflozin in Type 2 Diabetes (26-week data)

| Parameter | Placebo | Canagliflozin 100 mg | Canagliflozin 300 mg | Reference |

| Change in HbA1c (%) | +0.14 | -0.77 | -1.03 | [12] |

| Change in Fasting Plasma Glucose (mg/dL) | +8 | -27 | -35 | [12] |

| Change in Body Weight (%) | -0.5 | -2.5 | -3.4 | [12] |

| Change in Systolic Blood Pressure (mmHg) | -0.1 | -4.3 | -5.0 | [12] |

Table 3: Cardiovascular and Renal Outcomes (CANVAS Program)

| Outcome | Hazard Ratio (Canagliflozin vs. Placebo) | 95% Confidence Interval | Reference |

| Major Adverse Cardiovascular Events (MACE) | 0.86 | 0.75 - 0.97 | [5] |

| Hospitalization for Heart Failure | 0.67 | 0.52 - 0.87 | [4] |

| Progression of Albuminuria | 0.73 | 0.67 - 0.79 | [13] |

| 40% Reduction in eGFR, Renal Death, or ESRD | 0.60 | 0.47 - 0.77 | [5] |

Experimental Protocols

The evaluation of SGLT2 inhibitors like canagliflozin involves a series of preclinical and clinical studies. A common preclinical experimental workflow to assess the in vivo efficacy of a novel SGLT2 inhibitor is outlined below.

Experimental Workflow: In Vivo Efficacy Assessment in a Diabetic Mouse Model

JNJ-38431055: A GPR119 Receptor Agonist

Introduction

JNJ-38431055 is a novel, orally available, and selective agonist of the G protein-coupled receptor 119 (GPR119).[14] GPR119 is expressed in pancreatic β-cells and intestinal L-cells, and its activation is thought to stimulate insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[15]

Mechanism of Action and Signaling Pathway

As a GPR119 agonist, JNJ-38431055 was designed to enhance glucose-dependent insulin secretion and promote the release of incretins.[14] The activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[15] In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP promotes the secretion of GLP-1, which in turn potentiates insulin release from the pancreas.[15]

Clinical Development and Outcomes

Clinical studies with JNJ-38431055 in subjects with type 2 diabetes showed that while the compound was well-tolerated, it demonstrated limited glucose-lowering efficacy.[16] Single-dose administration of JNJ-38431055 did show a decrease in glucose excursion during an oral glucose tolerance test.[16] However, multiple-dose administration did not result in a significant alteration of the 24-hour weighted mean glucose.[16] These findings suggest that while the GPR119 pathway is a plausible target for the treatment of type 2 diabetes, JNJ-38431055 did not translate its preclinical promise into robust clinical efficacy.[16]

Table 4: Summary of JNJ-38431055 Clinical Trial Findings

| Parameter | Observation | Reference |

| Safety | Well-tolerated, not associated with hypoglycemia | [16] |

| Pharmacokinetics | Dose-proportional plasma exposure, ~13-hour half-life | [14] |

| Single-Dose Efficacy | Decreased glucose excursion in OGTT | [16] |

| Multiple-Dose Efficacy | No significant change in 24-hour weighted mean glucose | [16] |

| Incretin Effect | Increased post-meal GLP-1 and GIP concentrations | [16] |

This technical guide provides a comprehensive overview of Canagliflozin as a key Johnson & Johnson compound for the regulation of glucose metabolism, supported by quantitative data and visualizations of its mechanism and experimental evaluation. The inclusion of JNJ-38431055 offers insight into the broader research and development landscape within the company for metabolic diseases.

References

- 1. What is the mechanism of Canagliflozin? [synapse.patsnap.com]

- 2. uspharmacist.com [uspharmacist.com]

- 3. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pmlive.com [pmlive.com]

- 5. Effects of canagliflozin compared with placebo on major adverse cardiovascular and kidney events in patient groups with different baseline levels of HbA1c, disease duration and treatment intensity: results from the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Canagliflozin - Wikipedia [en.wikipedia.org]

- 8. Mechanism of Action [jnjmedicalconnect.com]

- 9. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacokinetic, Pharmacodynamic, and Drug-Drug Interaction Profile of Canagliflozin, a Sodium-Glucose Co-transporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of INVOKANA [jnjmedicalconnect.com]

- 12. Efficacy and safety of canagliflozin monotherapy in subjects with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to JNJ-38877605 (CAS 878489-28-2)

JNJ-38877605 is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] As an ATP-competitive inhibitor, it demonstrated significant potential in preclinical studies for the treatment of cancers dependent on the HGF/c-Met signaling pathway.[3][4] However, its clinical development was halted during Phase 1 trials due to unforeseen species-specific renal toxicity.[5][6] This guide provides a comprehensive overview of the technical properties, mechanism of action, and experimental data related to JNJ-38877605.

Core Properties and Data

JNJ-38877605 is characterized by its high affinity and selectivity for the c-Met kinase. The following tables summarize its key quantitative properties.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 943540-75-8 | [7] |

| Molecular Formula | C₁₉H₁₃F₂N₇ | [7][8] |

| Molecular Weight | 377.35 g/mol | [7][8] |

| Water Solubility | 0.0115 mg/mL (Predicted) | [9] |

| logP | 3.04 (Predicted) | [9] |

Pharmacological Profile

| Parameter | Value | Details | Source |

| Target | c-Met (HGFR) | Receptor Tyrosine Kinase | [1] |

| Mechanism of Action | ATP-competitive inhibitor | Binds to the ATP-binding site of c-Met | [3][10] |

| IC₅₀ | 4 nM | In vitro kinase assay | [3][7][10] |

| Selectivity | >600-fold | Compared to over 200 other tyrosine and serine-threonine kinases | [3][7][10] |

| >833-fold | Next most potently inhibited kinase was Fms | [2][5] |

Signaling Pathways and Mechanism of Action

JNJ-38877605 exerts its effects by directly inhibiting the phosphorylation of the c-Met receptor, which is activated by its ligand, Hepatocyte Growth Factor (HGF). This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration, and invasion. In certain cancer cell lines, JNJ-38877605 has also been shown to inhibit the phosphorylation of RON (Recepteur d'Origine Nantais), another receptor tyrosine kinase involved in invasive growth.[7][10]

Experimental Protocols and Findings

Detailed experimental protocols were not fully disclosed in the available literature. However, the methodologies can be inferred from the descriptions of the studies.

In Vitro Kinase and Cell-Based Assays

-

Objective: To determine the potency and selectivity of JNJ-38877605 against c-Met and other kinases, and to assess its effect on c-Met phosphorylation in cancer cell lines.

-

Methodology Summary:

-

Kinase Assays: Standard enzymatic assays were likely used to measure the inhibition of c-Met kinase activity by JNJ-38877605, yielding an IC₅₀ value. A broad panel of other kinases was used to establish selectivity.[5][7]

-

Cell Lines: Various cancer cell lines with HGF-stimulated or constitutively active c-Met were used, including GTL16 (gastric), EBC1, NCI-H1993 (lung), and MKN45 (gastric).[7][10]

-

Treatment: Cells were treated with JNJ-38877605 at various concentrations (e.g., 500 nM).[7][10]

-

Analysis: Western blotting was employed to detect the levels of phosphorylated c-Met (p-Met) and total c-Met, as well as downstream signaling proteins like AKT and ERK.[7]

-

-

Key Findings:

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of orally administered JNJ-38877605 in animal models.

-

Methodology Summary:

-

Animal Model: 6-week-old immunodeficient nu/nu female mice were used.[7]

-

Tumor Implantation: GTL16 human gastric carcinoma cells were inoculated subcutaneously into the flank of the mice.[7]

-

Treatment: Once tumors were established, mice were treated orally (p.o.) with JNJ-38877605. A common dosage was 40 mg/kg/day.[3][7]

-

Analysis: Tumor growth was monitored over time. Plasma levels of biomarkers such as IL-8, GROα, and uPAR were measured to assess pharmacodynamic effects.[3][7]

-

-

Key Findings:

-

Oral administration of JNJ-38877605 at 40 mg/kg/day for 72 hours in mice with GTL16 xenografts resulted in a significant decrease in plasma levels of human IL-8 (from 0.150 ng/mL to 0.050 ng/mL) and GROα (from 0.080 ng/mL to 0.030 ng/mL).[3][7]

-

Blood concentrations of uPAR were reduced by more than 50% at the same dose.[3][7]

-

The compound demonstrated anti-tumor activity in various xenograft models, including prostate, non-small cell lung, and gastric cancer.[2][5]

-

Clinical Development and Toxicity

A Phase 1, first-in-human clinical trial (NCT00651365) was initiated to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of JNJ-38877605 in patients with advanced solid tumors.[5][7] The study was ultimately terminated.

Species-Specific Renal Toxicity

-

Clinical Observation: Mild but recurrent renal toxicity was observed in nearly all patients, even at sub-therapeutic doses. This was not predicted by preclinical toxicology studies in rats and dogs.[5][6][11]

-

Metabolic Investigation: Further investigation revealed that the toxicity was caused by the formation of insoluble metabolites. The enzyme responsible for generating these metabolites is Aldehyde Oxidase (AO).[5][6][11]

-

Species Differences: Humans and rabbits have high levels of AO activity, leading to the production of insoluble metabolites (M1/3 and M5/6) that crystallize in the kidneys, causing damage.[5][6][12] In contrast, standard preclinical models like rats and dogs have low AO activity and did not produce these toxic metabolites, which is why the toxicity was not initially detected.[5][11] This finding precluded further clinical development of JNJ-38877605.[5][6]

References

- 1. Facebook [cancer.gov]

- 2. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. GSRS [precision.fda.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. JNJ-38877605 | c-Met/HGFR | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Electrophysiological Characterization of JNJ-37822681

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vitro electrophysiological characterization of JNJ-37822681 using the whole-cell patch-clamp technique. JNJ-37822681, initially identified as a fast-dissociating dopamine (B1211576) D2 receptor antagonist, has been subsequently characterized as a potent opener of neuronal Kv7 (KCNQ) potassium channels.[1] This dual activity makes it a compound of significant interest for neuropsychiatric and neurological disorders. The following protocols are designed to enable researchers to investigate the effects of JNJ-37822681 on Kv7 channels expressed in a heterologous expression system.

Introduction

Voltage-gated potassium channels of the Kv7 family (Kv7.1-Kv7.5) are critical regulators of neuronal excitability. The M-current, a low-threshold, non-inactivating potassium current mediated predominantly by Kv7.2 and Kv7.3 subunits, plays a key role in stabilizing the membrane potential and controlling action potential firing. Pharmacological activation of Kv7 channels is a validated therapeutic strategy for epilepsy.[1]

JNJ-37822681 has been shown to enhance currents mediated by Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels, with potency and efficacy comparable to the prototypical Kv7 activator, retigabine.[1] This document provides a comprehensive methodology for replicating these findings using whole-cell patch-clamp electrophysiology on Chinese Hamster Ovary (CHO) cells stably expressing Kv7 channel subtypes.

Data Presentation

Quantitative Analysis of JNJ-37822681 Activity on Kv7 Channels

The following table summarizes the potency of JNJ-37822681 in activating various Kv7 channel subtypes, as determined by whole-cell patch-clamp electrophysiology.

| Channel Subtype | EC50 (µM) |

| Kv7.2/7.3 | 1.2 ± 0.3 |

| Kv7.2 | ~2 |

| Kv7.4 | ~2 |

| Kv7.5 | ~2 |

EC50 values were determined from concentration-response curves generated by measuring the increase in current amplitude at a specific membrane potential in the presence of varying concentrations of JNJ-37822681.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of JNJ-37822681 on Kv7 channels and the experimental workflow for its characterization.

Experimental Protocols

Cell Culture and Preparation

-

Cell Line Maintenance : Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human Kv7.2, Kv7.3, Kv7.4, Kv7.5, or co-expressing Kv7.2 and Kv7.3 in a suitable growth medium (e.g., F-12K Medium supplemented with 10% Fetal Bovine Serum and appropriate selection antibiotics). Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating for Electrophysiology : Two to three days before recording, plate the cells onto glass coverslips at a low density to ensure isolated single cells are available for patching.

Whole-Cell Patch-Clamp Electrophysiology

Solutions and Reagents

-

External Solution (in mM) : 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal Pipette Solution (in mM) : 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.

-

JNJ-37822681 Stock Solution : Prepare a 10 mM stock solution of JNJ-37822681 in DMSO. Further dilute in the external solution to the desired final concentrations on the day of the experiment.

Protocol

-

Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Mounting : Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution at a rate of 1-2 mL/min.

-

Giga-seal Formation : Under visual control, approach a single, healthy-looking cell with the patch pipette. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration : After establishing a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

-

Baseline Current Recording :

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

To elicit Kv7 currents, apply depolarizing voltage steps. A typical protocol to assess the voltage-dependence of activation is to apply 500 ms (B15284909) to 1 s depolarizing steps from -100 mV to +40 mV in 10 mV increments.

-

Record the resulting currents.

-

-

JNJ-37822681 Application :

-

Prepare a series of external solutions containing different concentrations of JNJ-37822681 (e.g., ranging from 0.1 µM to 30 µM).

-

Perfuse the recording chamber with each concentration of JNJ-37822681 for a sufficient time to allow for a steady-state effect to be reached (typically 2-5 minutes).

-

-

Recording of Drug Effect :

-

At each concentration of JNJ-37822681, repeat the voltage-clamp protocol described in step 5 to record the potentiated Kv7 currents.

-

Ensure a complete washout with the control external solution between applications of different concentrations if studying multiple concentrations on the same cell.

-

Data Analysis

-

Current Measurement : Measure the amplitude of the steady-state outward current at a specific depolarizing voltage step (e.g., -40 mV or 0 mV) for both baseline and in the presence of different concentrations of JNJ-37822681.

-

Concentration-Response Curve : Plot the percentage increase in current amplitude as a function of the JNJ-37822681 concentration.

-

EC50 Calculation : Fit the concentration-response data to a Hill equation to determine the EC50 value, which represents the concentration of JNJ-37822681 that produces 50% of its maximal effect.

-

Voltage-Dependence of Activation : To assess the effect of JNJ-37822681 on the voltage-dependence of channel activation, convert the current-voltage relationships to conductance-voltage (G-V) curves. Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V1/2). A leftward shift in the V1/2 in the presence of JNJ-37822681 indicates that the channels open at more hyperpolarized potentials.

References

Application Notes and Protocols for JNJ-303 in the Xenopus oocytes Expression System

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-303 is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), which is critical for cardiac repolarization. The IKs channel is formed by the co-assembly of the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1. Due to its role in cardiac action potential duration, the IKs channel is a key target in cardiovascular drug development and safety pharmacology. The Xenopus laevis oocyte expression system is a robust and widely used platform for heterologous expression of ion channels, allowing for detailed electrophysiological characterization of channel function and pharmacology.

These application notes provide a comprehensive guide for utilizing the Xenopus oocyte expression system to study the effects of JNJ-303 on expressed potassium channels, particularly the IKs channel (KCNQ1/KCNE1) and the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene.

Data Presentation

JNJ-303 Inhibitory Profile

JNJ-303 exhibits high potency for the IKs channel with significantly lower affinity for other cardiac ion channels. This selectivity makes it a valuable tool for dissecting the physiological role of IKs.

| Target Ion Channel | Gene Product | IC50 | Reference Cell System |

| IKs | KCNQ1/KCNE1 | 64 nM | Not specified |

| IKr | hERG | 12.6 µM | Not specified |

| INa | Nav1.5 | 3.3 µM | Not specified |

| ICa | Cav1.2 | >10 µM | Not specified |

| Ito | Kv4.3 | 11.1 µM | Not specified |

Data compiled from multiple sources.[1][2]

Experimental Protocols

Preparation of Xenopus laevis Oocytes

This protocol outlines the steps for harvesting and preparing Xenopus laevis oocytes for cRNA injection.

Materials:

-

Mature female Xenopus laevis

-

Modified Barth's Saline (MBS): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4, supplemented with 50 µg/mL gentamicin.

-

Collagenase solution: 2 mg/mL collagenase type I in MBS.

-

Forceps and a platinum loop.

-

Petri dishes.

-

Incubator at 18°C.

Procedure:

-

Anesthetize a mature female Xenopus laevis by immersion in a 0.15% tricaine (B183219) solution.

-

Surgically remove a lobe of the ovary and place it in a Petri dish containing MBS. Suture the incision and allow the frog to recover in a separate tank.

-

Cut the ovarian lobe into small clumps of 5-10 oocytes.

-

To defolliculate, incubate the oocyte clumps in the collagenase solution for 1-2 hours at room temperature with gentle agitation.

-

Monitor the defolliculation process under a stereomicroscope. Once the follicular layer is visibly loosened, gently wash the oocytes with copious amounts of MBS to remove the collagenase and dissociated follicular cells.

-

Manually select healthy, stage V-VI oocytes with a clear separation between the animal and vegetal poles.

-

Store the selected oocytes in MBS at 18°C. The oocytes should be allowed to recover for at least 2 hours before cRNA injection.

cRNA Preparation and Microinjection

This protocol describes the synthesis of cRNA and its injection into the prepared oocytes.

Materials:

-

Plasmids containing the cDNA for the ion channel subunits of interest (e.g., KCNQ1, KCNE1, hERG).

-

In vitro cRNA transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).

-

Nuclease-free water.

-

Microinjection setup with a nanoinjector.

-

Glass capillaries for pulling injection needles.

Procedure:

-

Linearize the plasmid DNA downstream of the coding sequence using a suitable restriction enzyme.

-

Synthesize capped cRNA from the linearized plasmid templates using an in vitro transcription kit according to the manufacturer's instructions.

-

Purify the cRNA and resuspend it in nuclease-free water. Quantify the cRNA concentration using a spectrophotometer.

-

Pull injection needles from glass capillaries using a micropipette puller.

-

Backfill the needle with the cRNA solution. For co-expression of KCNQ1 and KCNE1, a 1:1 molar ratio of cRNA is commonly used. A typical injection volume is 50 nL containing 10-20 ng of total cRNA.

-

Secure an oocyte in the injection chamber and inject the cRNA into the cytoplasm.

-

Incubate the injected oocytes in MBS at 18°C for 2-5 days to allow for channel expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol details the electrophysiological recording of ion channel currents from the injected oocytes and the application of JNJ-303.

Materials:

-

TEVC setup including an amplifier, data acquisition system, and microscope.

-

Glass electrodes (0.5-2 MΩ resistance when filled with 3 M KCl).

-

3 M KCl solution for filling electrodes.

-

Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6.

-

JNJ-303 stock solution: Prepare a high concentration stock solution (e.g., 10-25 mM) of JNJ-303 in dimethyl sulfoxide (B87167) (DMSO).[1] Store at -20°C.[2]

-

Perfusion system for solution exchange.

Procedure:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Clamp the oocyte membrane potential to a holding potential of -80 mV.

-

Voltage-Clamp Protocol for IKs (KCNQ1/KCNE1):

-

From a holding potential of -80 mV, apply depolarizing voltage steps from -60 mV to +60 mV in 20 mV increments for 2-5 seconds to activate the channels.

-

Follow the depolarizing step with a repolarizing step to -40 mV to record the tail currents.

-

-

Voltage-Clamp Protocol for IKr (hERG):

-

From a holding potential of -80 mV, depolarize the membrane to +20 mV for 2-4 seconds to activate and subsequently inactivate the channels.

-

Repolarize the membrane to potentials ranging from -120 mV to -40 mV to record the deactivating tail currents.

-

-

Application of JNJ-303:

-

Prepare working solutions of JNJ-303 by diluting the DMSO stock solution into the recording solution to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

-

After recording baseline currents, perfuse the oocyte with the JNJ-303 containing solution. Allow sufficient time for the drug effect to reach a steady state before recording the currents again.

-

To determine the IC50, apply a range of JNJ-303 concentrations and measure the percentage of current inhibition at each concentration.

-

Visualizations

Signaling Pathway of JNJ-303

References

Application Notes and Protocols for Studying Transmural Dispersion of Repolarization using JNJ-39393404 (JNJ 303)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmural dispersion of repolarization (TDR), the difference in the time it takes for the epicardium, mid-myocardium (M-cells), and endocardium to repolarize, is a critical factor in cardiac arrhythmogenesis.[1] An increase in TDR can create a vulnerable window for re-entrant arrhythmias, including Torsades de Pointes (TdP).[2] JNJ-39393404 (JNJ 303) is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), which plays a significant role in cardiac action potential repolarization, particularly during adrenergic stimulation.[3] This document provides detailed application notes and protocols for utilizing this compound to study TDR in preclinical models.

Mechanism of Action

This compound selectively inhibits the IKs channel, which is encoded by the KCNQ1 and KCNE1 genes.[4][5] The IKs current is a crucial repolarizing current in the ventricular myocardium.[4][5] Under baseline conditions, the contribution of IKs to repolarization is modest; however, its role is significantly enhanced during β-adrenergic stimulation.[3] This is because β-adrenergic receptor activation leads to PKA-mediated phosphorylation of the IKs channel, increasing its current density.[6][7] By blocking IKs, this compound prolongs the action potential duration (APD), and this effect is particularly pronounced under conditions of increased sympathetic tone.[3] This characteristic makes this compound a valuable tool for investigating the role of IKs in both normal and pathological cardiac electrophysiology, especially in the context of drug-induced arrhythmias and long QT syndrome.[3]

Data Presentation

Table 1: Effects of this compound on Cardiac Action Potential Duration (APD) in Human Ventricular Myocardium

| Condition | Myocardial Layer | APD Change | Citation |

| This compound alone | Epicardium, Endocardium | No significant increase | [3] |

| This compound + Isoprenaline | Epicardium | Significant decrease | [3] |

| This compound + Isoprenaline | Endocardium | Less significant decrease compared to epicardium | [3] |

Table 2: Electrophysiological Effects of this compound in the Anesthetized Dog Model

| Parameter | Effect | Citation |

| QTc Interval | Prolongation | |

| Arrhythmia | Induction of unprovoked Torsades de Pointes (TdP) | [8] |

Table 3: In Vitro Potency of this compound

| Ion Channel | IC50 | Citation |

| IKs | 64 nM | |

| INa | 3.3 µM | |

| ICa | >10 µM | |

| Ito | 11.1 µM | |

| IKr | 12.6 µM |

Experimental Protocols

Protocol 1: Isolated Langendorff-Perfused Ventricular Wedge Preparation with Optical Mapping

This protocol is designed to assess the effects of this compound on TDR in an ex vivo mammalian heart model.

Materials:

-

Mammalian heart (e.g., canine, rabbit)

-

Langendorff perfusion system

-

Tyrode's solution (composition in mM: NaCl 128.2, KCl 4.7, NaHCO3 20, NaH2PO4 1.19, MgCl2 1.0, CaCl2 1.8, glucose 11.1; gassed with 95% O2 / 5% CO2)

-

JNJ-39393404 (this compound)

-

Isoprenaline

-

Voltage-sensitive dye (e.g., RH237)

-

Optical mapping system with appropriate excitation light source and emission filters

-

Pacing electrodes

-

Data acquisition and analysis software

Procedure:

-

Heart Extraction and Preparation:

-

Excise the heart from a heparinized and anesthetized animal.

-

Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Tyrode's solution.

-

Dissect a wedge of tissue from the left ventricular free wall, including the epicardium, mid-myocardium, and endocardium.[9]

-

-

Dye Loading:

-

Perfuse the wedge preparation with Tyrode's solution containing a voltage-sensitive dye (e.g., RH237) for a duration sufficient to achieve adequate staining (typically 10-20 minutes).

-

-

Optical Mapping Setup:

-

Position the wedge preparation in a chamber with optical access.

-

Focus the optical mapping system on the transmural surface of the wedge.

-

-

Baseline Recordings:

-

Pace the preparation from the endocardial surface at a constant cycle length (e.g., 1000-2000 ms).

-

Record baseline action potentials from the epicardial and endocardial surfaces.

-

-

This compound Administration:

-

Perfuse the wedge with Tyrode's solution containing the desired concentration of this compound (e.g., 100 nM - 1 µM).

-

Allow for a 20-30 minute equilibration period.

-

Repeat the pacing protocol and record the resulting action potentials. Note that this compound alone may not significantly increase APD.[3]

-

-

β-Adrenergic Stimulation:

-

Co-administer Isoprenaline (e.g., 100 nM) with this compound in the perfusate.

-

After a 10-15 minute equilibration period, repeat the pacing protocol and record the action potentials.

-

-

Data Analysis:

-

Measure the action potential duration at 80% or 90% repolarization (APD80 or APD90) from the epicardial and endocardial recordings.

-

Calculate the transmural dispersion of repolarization as the difference between the endocardial and epicardial APD.

-

Compare the TDR at baseline, with this compound alone, and with this compound plus Isoprenaline.

-

Mandatory Visualization

Caption: Signaling pathway of IKs channel modulation by β-adrenergic stimulation and inhibition by this compound.

References

- 1. anmfonline.org [anmfonline.org]

- 2. Isoprenaline Hydrochloride for paediatric complete heart block (1117) | Right Decisions [rightdecisions.scot.nhs.uk]

- 3. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ahajournals.org [ahajournals.org]

- 7. Adrenergic regulation of a key cardiac potassium channel can contribute to atrial fibrillation: evidence from an IKs transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blackwellpublishing.com [blackwellpublishing.com]

- 9. Role of transmural dispersion of repolarization in the genesis of drug-induced torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Long QT Syndrome with JNJ-303 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-303 is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization.[1][2] Inhibition of IKs by JNJ-303 prolongs the action potential duration and, consequently, the QT interval on an electrocardiogram (ECG), mimicking the conditions of Long QT Syndrome Type 1 (LQT1).[3][4] This characteristic makes JNJ-303 a valuable pharmacological tool for inducing long QT syndrome in animal models, providing a platform to study the mechanisms of arrhythmogenesis and to evaluate the efficacy and safety of potential anti-arrhythmic drugs.

These application notes provide detailed protocols for the use of JNJ-303 to induce long QT syndrome in a well-established animal model, the chronic atrioventricular block (CAVB) dog. The protocols and data presented are intended to guide researchers in establishing a reproducible model of drug-induced long QT syndrome for preclinical cardiovascular research.

Mechanism of Action

JNJ-303 selectively blocks the KCNQ1/KCNE1 potassium channel, which is responsible for the IKs current in cardiomyocytes.[2] The IKs current plays a significant role in the repolarization phase of the cardiac action potential, particularly during sympathetic stimulation. By inhibiting IKs, JNJ-303 delays ventricular repolarization, leading to a prolongation of the QT interval.[3] While JNJ-303 alone can prolong the QT interval, the induction of more severe proarrhythmic events, such as Torsade de Pointes (TdP), often requires additional triggers that increase intracellular calcium or enhance sympathetic tone.[3][4]

Signaling Pathways

The pro-arrhythmic effects of JNJ-303 are closely linked to its modulation of cardiac ion channels and its interplay with intracellular signaling pathways, particularly the β-adrenergic signaling cascade and calcium handling.

Experimental Protocols

The following protocols are based on established methodologies for inducing long QT syndrome in the anesthetized chronic atrioventricular block (CAVB) dog model.

Animal Model: Chronic Atrioventricular Block (CAVB) Dog

The CAVB dog is a widely used and validated model for studying drug-induced arrhythmias. The AV block leads to ventricular remodeling, creating a substrate that is more susceptible to pro-arrhythmic events.

Surgical Preparation:

-

Mongrel dogs of either sex are suitable for this model.

-

Anesthetize the animal using an appropriate regimen (e.g., sodium pentobarbital).

-

Under sterile conditions, perform a left thoracotomy at the fourth intercostal space.

-

Create a complete AV block by formalin injection into the AV nodal area.

-

Allow a recovery period of at least 4-6 weeks for the development of chronic AV block and associated cardiac remodeling.